molecular formula C21H20F3NO3 B1346537 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone CAS No. 898758-52-6

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone

Cat. No. B1346537
M. Wt: 391.4 g/mol
InChI Key: YBDPEZAEZVOVTO-UHFFFAOYSA-N
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Description

Efficient Construction of Azaspiro[4.5]trienone Libraries

The study presented in the first paper outlines an efficient method for constructing libraries of azaspiro[4.5]trienones, which are compounds of pharmaceutical interest. The synthesis involves a tandem Ugi four-component condensation (U4CC) followed by iodine-mediated ipso-iodocyclization, all performed in one pot. This method is atom economical and yields functionalized azaspiro[4.5]trienones that can be further modified through Suzuki coupling and deiodination reactions, making them suitable for various palladium-catalyzed modifications. The process is notable for its good to excellent yields and the ease of isolation of the products by precipitation and crystallization, which underscores its potential utility in drug discovery research .

Synthesis of Isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones

The second paper describes a

Scientific Research Applications

Environmental Implications and Degradation

Fluorinated benzophenones, similar to the compound , are often studied for their environmental occurrence, degradation pathways, and potential toxic effects. For example, triclosan, a widely used antimicrobial agent, has been extensively researched for its environmental presence and degradation products. Studies show that triclosan can degrade into various potentially toxic compounds, highlighting the environmental impact of such substances (Bedoux et al., 2012).

Analytical and Sensor Applications

Compounds with a benzophenone core are often utilized in developing chemosensors due to their fluorescent properties. Research has demonstrated the use of benzophenone derivatives in detecting various analytes, showcasing their versatility in sensor technology (Roy, 2021).

Antioxidant Properties and Health Effects

The study of antioxidants is crucial in understanding the potential health benefits of various compounds, including polyphenolic antioxidants, which share some structural similarities with the compound . Research has shown that polyphenolic compounds can exhibit significant antioxidant activity, suggesting potential health benefits (Leopoldini et al., 2011).

Endogenous Functions and Molecular Mechanisms

Understanding the endogenous functions and molecular mechanisms of compounds structurally related to 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone can provide insights into their biological roles. For instance, the Aryl Hydrocarbon Receptor (AHR) is a key mediator of the toxic effects of dioxins and related compounds, including some benzophenone derivatives. Research in model systems like mice, Caenorhabditis elegans, and Drosophila melanogaster has shed light on the diverse endogenous functions mediated by AHR, potentially offering a broader understanding of the biological activities of related compounds (McMillan & Bradfield, 2007).

properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO3/c22-17-11-16(12-18(23)19(17)24)20(26)15-3-1-14(2-4-15)13-25-7-5-21(6-8-25)27-9-10-28-21/h1-4,11-12H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDPEZAEZVOVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=C(C(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642886
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone

CAS RN

898758-52-6
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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